4-(Piperidin-1-yl)pyrrolidin-3-ol dihydrochloride
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Overview
Description
4-(Piperidin-1-yl)pyrrolidin-3-ol dihydrochloride is a chemical compound that features a piperidine ring and a pyrrolidine ring. This compound is of interest due to its potential applications in various fields, including medicinal chemistry and organic synthesis. The presence of both piperidine and pyrrolidine rings in its structure makes it a versatile building block for the synthesis of more complex molecules.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Piperidin-1-yl)pyrrolidin-3-ol dihydrochloride typically involves the reaction of piperidine with a suitable pyrrolidine derivative. One common method is the reductive amination of 3-pyrrolidinol with piperidine in the presence of a reducing agent such as sodium cyanoborohydride. The reaction is usually carried out in an organic solvent like methanol or ethanol under mild conditions.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions to ensure high yield and purity. This may involve the use of continuous flow reactors and automated systems to control the reaction parameters precisely. The final product is typically purified by recrystallization or chromatography to obtain the dihydrochloride salt.
Chemical Reactions Analysis
Types of Reactions
4-(Piperidin-1-yl)pyrrolidin-3-ol dihydrochloride can undergo various chemical reactions, including:
Oxidation: The hydroxyl group in the pyrrolidine ring can be oxidized to a carbonyl group using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The compound can be reduced to its corresponding amine using reducing agents such as lithium aluminum hydride.
Substitution: The piperidine ring can undergo nucleophilic substitution reactions with electrophiles like alkyl halides or acyl chlorides.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium at room temperature.
Reduction: Lithium aluminum hydride in anhydrous ether at low temperatures.
Substitution: Alkyl halides or acyl chlorides in the presence of a base like triethylamine.
Major Products Formed
Oxidation: Formation of 4-(1-Piperidinyl)-3-pyrrolidinone.
Reduction: Formation of 4-(1-Piperidinyl)-3-pyrrolidinamine.
Substitution: Formation of N-substituted piperidine derivatives.
Scientific Research Applications
4-(Piperidin-1-yl)pyrrolidin-3-ol dihydrochloride has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a ligand in receptor binding studies.
Medicine: Explored for its potential therapeutic properties, including its use as an intermediate in the synthesis of pharmaceutical compounds.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-(Piperidin-1-yl)pyrrolidin-3-ol dihydrochloride depends on its specific application. In medicinal chemistry, it may act as a ligand that binds to specific receptors or enzymes, modulating their activity. The piperidine and pyrrolidine rings can interact with various molecular targets, influencing biological pathways and processes.
Comparison with Similar Compounds
Similar Compounds
- 4-(1-Piperidinyl)-3-pyrrolidinone
- 4-(1-Piperidinyl)-3-pyrrolidinamine
- N-substituted piperidine derivatives
Uniqueness
4-(Piperidin-1-yl)pyrrolidin-3-ol dihydrochloride is unique due to the presence of both piperidine and pyrrolidine rings, which provide a versatile framework for chemical modifications. This dual-ring structure allows for a wide range of chemical reactions and applications, making it a valuable compound in various fields of research and industry.
Properties
IUPAC Name |
4-piperidin-1-ylpyrrolidin-3-ol;dihydrochloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H18N2O.2ClH/c12-9-7-10-6-8(9)11-4-2-1-3-5-11;;/h8-10,12H,1-7H2;2*1H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PUIOHVLJIQDJCL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)C2CNCC2O.Cl.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H20Cl2N2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
243.17 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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